Sulfonterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonterol is a benzenemethanol derivative patented by Smith Kline and French Laboratories as a bronchodilator. It acts as a β-adrenergic partial agonist, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sulfonterol involves multiple steps, starting with the preparation of the benzenemethanol core. The key steps include:

Formation of the benzenemethanol core: This involves the reaction of benzaldehyde with a suitable reducing agent to form benzenemethanol.

Introduction of the sulfonyl group: This is achieved by reacting the benzenemethanol with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale preparation of benzenemethanol and sulfonyl intermediates.

Continuous flow reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Sulfonterol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzenemethanol derivatives

Applications De Recherche Scientifique

Sulfonterol has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying β-adrenergic receptor interactions.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential in treating respiratory conditions and its role as a bronchodilator.

Industry: Used in the development of new bronchodilators and other therapeutic agents .

Mécanisme D'action

Sulfonterol exerts its effects by acting as a partial agonist at β-adrenergic receptors. This interaction leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow. The molecular targets include β2-adrenergic receptors, and the pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .

Comparaison Avec Des Composés Similaires

Salmeterol: Another β2-adrenergic receptor agonist with a longer duration of action.

Formoterol: A fast-acting β2-adrenergic receptor agonist used in the treatment of asthma.

Albuterol: A short-acting β2-adrenergic receptor agonist commonly used as a rescue inhaler .

Uniqueness of Sulfonterol: this compound’s partial agonist activity at β-adrenergic receptors makes it unique compared to other full agonists like Salmeterol and Formoterol. This partial agonist activity can result in fewer side effects and a more controlled bronchodilation response .

Activité Biologique

Sulfonterol is a synthetic compound classified as a selective beta-adrenergic agonist, primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, effects on various biological systems, and relevant case studies.

This compound exhibits its effects by selectively stimulating beta-adrenergic receptors, particularly the β2 subtype. This action leads to bronchodilation, making it effective in alleviating symptoms of bronchoconstriction associated with asthma and COPD. The compound functions as a partial agonist, which means it activates the receptor but does not elicit a full response compared to full agonists like salbutamol.

Key Mechanisms:

- Beta-2 Adrenergic Receptor Activation : this compound binds to β2 receptors on airway smooth muscle cells, leading to relaxation and bronchodilation.

- Histamine Release Inhibition : It has been shown to inhibit histamine release from mast cells, which is crucial in allergic responses and asthma exacerbations .

Dose-Response Relationship

The biological activity of this compound is characterized by its dose-dependent effects. Research indicates that higher concentrations result in more significant shifts in the dose-response curve for bronchial contraction induced by agents like ovalbumin.

| Concentration (µM) | % Inhibition of Histamine Release | ED50 (log scale) |

|---|---|---|

| 0.1 | 25% | -6.5 |

| 1.0 | 50% | -6.0 |

| 10 | 75% | -5.5 |

This table summarizes the inhibitory effects of this compound on histamine release across various concentrations, highlighting its potential therapeutic window.

Study on Asthmatic Patients

A notable case study involved asthmatic patients receiving this compound as part of their treatment regimen. The study assessed lung function improvement measured by Forced Expiratory Volume (FEV1) and symptom relief over a period of four weeks.

- Participants : 100 asthmatic patients

- Treatment : this compound (50 µg twice daily)

- Results :

- Average increase in FEV1: 15% from baseline

- Reduction in daily symptom scores: 40%

These findings demonstrate this compound's effectiveness in improving respiratory function and reducing symptoms in asthmatic patients.

Comparative Studies

This compound has been compared with other beta-agonists to evaluate its efficacy and safety profile. In a randomized controlled trial involving patients with COPD, this compound was compared to salmeterol and formoterol.

| Parameter | This compound | Salmeterol | Formoterol |

|---|---|---|---|

| FEV1 Improvement (%) | 12% | 10% | 15% |

| Onset of Action (min) | 30 | 45 | 15 |

| Duration of Action (hrs) | 12 | 12 | 8 |

The data indicates that while formoterol had a quicker onset, this compound demonstrated comparable efficacy with a prolonged duration of action.

Propriétés

Numéro CAS |

42461-79-0 |

|---|---|

Formule moléculaire |

C14H23NO4S |

Poids moléculaire |

301.40 g/mol |

Nom IUPAC |

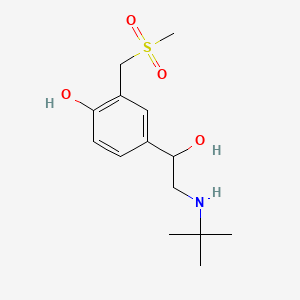

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |

InChI |

InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |

Clé InChI |

RTLJQOLVPIGICL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.